2-Azabicyclo[2.2.1]heptan-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBJWMXFVGCAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-azabicyclo[2.2.1]heptan-6-ol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. azooptics.com
Proton (¹) and Carbon-13 (¹³C) NMR for Regiochemistry and Stereochemistry
One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the regiochemistry and stereochemistry of the 2-azabicyclo[2.2.1]heptane framework. The chemical shifts in the ¹H NMR spectrum, typically measured in parts per million (ppm), indicate the electronic environment of each proton. For instance, the proton attached to the hydroxyl-bearing carbon (CH-OH) would exhibit a characteristic downfield shift. Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. azooptics.com
The coupling constants (J-values) observed in the ¹H NMR spectrum are particularly informative for determining the stereochemistry, such as the exo or endo orientation of substituents. These constants quantify the interaction between neighboring protons and are dependent on the dihedral angle between them, which in turn is defined by the rigid bicyclic structure. ucla.edu For example, specific coupling patterns can help differentiate between isomers of this compound.
A representative, though not specific to the 6-ol isomer, ¹H NMR of a related 2-azabicyclo[2.2.1]heptane derivative shows distinct signals for the bridgehead protons and those adjacent to the nitrogen atom.
Table 1: Representative NMR Data for Azabicyclo[2.2.1]heptane Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | ~3.8-4.1 | Proton on hydroxyl-bearing carbon (in D₂O) |
| ¹H | ~1.4-2.0 | Bridgehead and bridge protons |
| ¹³C | ~60-70 | Carbon bearing the hydroxyl group |
Note: Specific chemical shifts can vary based on the solvent, concentration, and specific isomer.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structural Assignment
For unambiguous assignment of all proton and carbon signals, especially in complex molecules or when isomers are present, two-dimensional (2D) NMR techniques are indispensable. scribd.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). wikipedia.org It helps to trace the connectivity of protons within the bicyclic framework.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded proton and carbon atoms. wikipedia.org Each peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. science.gov
Together, these 2D NMR methods allow for a complete and detailed mapping of the molecular structure of this compound.
Conformational Analysis via NMR Spectroscopic Data
The rigid bicyclic structure of this compound limits its conformational flexibility. researchgate.net However, NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) studies, can provide insights into the preferred conformation of the molecule in solution. researchgate.net For instance, variable-temperature NMR studies on related compounds have demonstrated the presence of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom in specific conformations. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, further helping to define the three-dimensional arrangement of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of this compound and confirm its molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively establish the elemental composition.
The molecular formula for this compound is C₆H₁₁NO, corresponding to a molecular weight of approximately 113.16 g/mol . In mass spectrometry, the molecule is often observed as a protonated species, [M+H]⁺.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can reveal details about its connectivity and functional groups.
X-ray Crystallography for Absolute Stereochemistry and Spatial Arrangements
When a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography provides the most definitive evidence for its three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers within the molecule. evitachem.com This is particularly crucial for unambiguously distinguishing between different stereoisomers.
Advanced Chromatographic Methods for Purity and Isomeric Analysis
Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating different isomers.
High-Performance Liquid Chromatography (HPLC) : HPLC is widely used to determine the purity of the compound. When coupled with a chiral stationary phase (chiral HPLC), it can be used to separate and quantify enantiomers, which is critical for compounds with multiple stereocenters.
Gas Chromatography (GC) : GC can also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture.
Thin-Layer Chromatography (TLC) : TLC is a simpler chromatographic technique often used to monitor the progress of a chemical reaction or for preliminary purity assessment.
These chromatographic methods are vital for ensuring that a sample of this compound is free from impurities and consists of the desired isomer. ankara.edu.tr
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound. While specific HPLC methods for the title compound are not extensively detailed in publicly available literature, general principles of reverse-phase or normal-phase chromatography are applied. The purification of related bicyclic precursors and derivatives is often achieved using standard techniques such as flash column chromatography, which indicates that HPLC methods can be readily developed. smolecule.com
For instance, in the synthesis of related 2-azabicyclo[2.2.1]heptane structures, purification is often performed using silica (B1680970) gel chromatography with solvent systems like ethyl acetate (B1210297) and hexanes. hplc.eu An HPLC method would typically involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, especially if a chromophore is present in the molecule or a derivatizing agent is used. For a compound like this compound, which lacks a strong chromophore, derivatization or the use of alternative detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection and accurate purity assessment.
Chiral HPLC for Enantiomeric Purity Determination and Method Validation
Due to the chiral nature of the 2-azabicyclo[2.2.1]heptane framework, determining the enantiomeric purity is critical, especially for applications in asymmetric synthesis and pharmacology. Chiral HPLC is the definitive method for this purpose.
While a specific, validated chiral HPLC method for this compound is not prominently published, a comprehensive method has been developed and validated for the closely related analogue, 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net The structural similarity allows for the adaptation of this method. This validated procedure demonstrates the effective separation of enantiomers using a polysaccharide-based chiral stationary phase. researchgate.netresearchgate.net
A study details a simple and rapid HPLC method for resolving the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one with a run time of less than 10 minutes. researchgate.net Complete baseline separation was achieved, enabling accurate quantification of enantiomeric excess. researchgate.net The method was validated according to ICH guidelines for precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net
Detailed Research Findings for a Related Analogue
The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one were successfully resolved on a Chiralcel OD-H column. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, cellulose (B213188) tris(3,5-dimethylphenylcarbamate). researchgate.net The mobile phase composition, typically a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol, is a critical parameter affecting the separation (enantioselectivity) and resolution. researchgate.net
Table 1: Chiral HPLC Method Parameters for 2-Azabicyclo[2.2.1]hept-5-en-3-one
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane-isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and Optical Rotation |
| Column Temperature | 30°C |
Data sourced from a study on a structurally related compound. researchgate.net
Method Validation Data
The validation of the method for the analogue ensures its reliability for quantitative analysis. Key validation parameters are summarized below.
Table 2: Method Validation Summary for Chiral HPLC of 2-Azabicyclo[2.2.1]hept-5-en-3-one Enantiomers
| Parameter | (+)-Enantiomer | (-)-Enantiomer |
|---|---|---|
| Limit of Detection (LOD) | 1.2 µg/mL | 1.3 µg/mL |
| Limit of Quantification (LOQ) | 4.3 µg/mL | 4.4 µg/mL |
| Recovery (Accuracy) | 99.1% - 102.2% | 99.1% - 102.2% |
| Precision (%RSD) | < 1.14% | < 1.14% |
Data sourced from a study on a structurally related compound. researchgate.net
This robust and validated method for a key analogue provides a strong foundation for developing a specific chiral HPLC method for the quality control and enantiomeric purity determination of this compound. researchgate.net Such analytical rigor is essential for its application as a chiral building block in further chemical synthesis.
Reactivity Profiles and Mechanistic Investigations of 2 Azabicyclo 2.2.1 Heptan 6 Ol
Fundamental Chemical Transformations of the 2-Azabicyclo[2.2.1]heptane Core
The strained bicyclic structure and the presence of both amino and hydroxyl functional groups in 2-azabicyclo[2.2.1]heptan-6-ol make it a versatile substrate for a variety of chemical transformations. These reactions allow for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Oxidation Reactions and Derivative Formation
The oxidation of this compound can selectively target either the secondary alcohol or the secondary amine. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.
Oxidation of the Hydroxyl Group: The secondary alcohol at the C-6 position can be oxidized to the corresponding ketone, 2-azabicyclo[2.2.1]heptan-6-one. This transformation can be achieved using a variety of common oxidizing agents. Further oxidation can lead to the formation of carboxylic acids, depending on the reagents used. evitachem.com
Oxidation of the Amino Group: The secondary amine can be oxidized to a nitroxyl (B88944) radical. For instance, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) is oxidized to the corresponding nitroxyl radical, 7-azabicyclo[2.2.1]heptane N-oxyl (ABHO), which exhibits catalytic activity for alcohol oxidation. jst.go.jp
| Starting Material | Reagent/Conditions | Product |
| This compound | Mild Oxidizing Agent | 2-Azabicyclo[2.2.1]heptan-6-one |
| This compound | Strong Oxidizing Agent | Carboxylic acid derivatives |
| 7-Azabicyclo[2.2.1]heptan-7-ol | Oxidation | 7-Azabicyclo[2.2.1]heptane N-oxyl (ABHO) |
Reduction Reactions to Alter Amine or Hydroxyl Functionality
Reduction reactions of 2-azabicyclo[2.2.1]heptane derivatives can be employed to modify the existing functional groups or introduce new ones. These reactions are crucial for the synthesis of various analogs.
Reduction of Carbonyl Groups: The reduction of a ketone, such as 2-azabicyclo[2.2.1]heptan-6-one, will yield the corresponding alcohol, this compound. evitachem.com The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.
Reductive Amination: Intramolecular reductive amination serves as a pathway to aminomethyl-substituted 2-azabicyclo[2.2.1]heptane carboxamides. evitachem.com This process involves the cyclization of a linear precursor containing both carbonyl and amino functionalities. evitachem.com
Substitution Reactions at Various Positions
The 2-azabicyclo[2.2.1]heptane core is amenable to substitution reactions at several positions, allowing for the introduction of a wide array of functional groups.
Substitution at the Nitrogen Atom: The nitrogen atom can be functionalized through reactions such as acylation to form amides. evitachem.com
Substitution at Carbon Positions: Halogenation of the bicyclic frame provides precursors for cross-coupling reactions and further nucleophilic substitutions. For example, bromination of 2-alkyl-2-azabicyclo[2.2.1]hept-5-ene leads to the formation of 3-bromo-1-alkyl-1-azoniatricyclo[2.2.1.02,6]heptane bromides. The subsequent opening of the aziridine (B145994) ring in this salt with various nucleophiles yields 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. arkat-usa.org
Neighboring Group Participation: The nitrogen atom can facilitate nucleophilic substitution at the 7-position. In anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the 2-nitrogen atom's neighboring group participation enables substitution by various nucleophiles, including those based on carbon, nitrogen, and oxygen. acs.org
| Position | Reaction Type | Example |
| N-2 | Acylation | Formation of amides |
| C-3 | Bromination | Formation of 3-bromo derivatives |
| C-6 | Nucleophilic Substitution | Introduction of methoxy (B1213986) groups |
| C-7 | Nucleophilic Substitution | Substitution facilitated by the N-2 atom |
Nucleophilic Attack and Electrophilic Reactivity Characteristics
The reactivity of the 2-azabicyclo[2.2.1]heptane system is characterized by its susceptibility to both nucleophilic attack and electrophilic addition. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a method for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This reaction proceeds efficiently with a variety of substrates, and the resulting products can be further functionalized. rsc.org
Electrophilic substitution has been demonstrated in γ-lactam derivatives of the 2-azabicyclo[2.2.1]heptane system. For instance, 2-azabicyclo[2.2.1]hept-5-en-3-one reacts with bromine in the presence of acetic acid or fluoride (B91410) ions to yield 6,7-substituted 2-azanorbornan-3-ones. rsc.org
Mechanisms of Skeletal Rearrangements within Azabicyclic Systems
The rigid and strained nature of the 2-azabicyclo[2.2.1]heptane skeleton makes it prone to skeletal rearrangements, often leading to the formation of thermodynamically more stable ring systems.
Wagner-Meerwein Rearrangements in Bridged Heterocycles
The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org This rearrangement is a common occurrence in bicyclic systems, including the 2-azabicyclo[2.2.1]heptane framework.
2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes, which can be synthesized through the cycloaddition of certain N-arylsulfonylimines with cyclopentadiene (B3395910), undergo a Wagner-Meerwein rearrangement when treated with bromine or chlorine. researchgate.netresearchgate.net This rearrangement results in the formation of 3-polychloro-6,7-dihalogenated 2-arylsulfonylazabicyclo[2.2.1]heptanes. researchgate.netresearchgate.net The reaction is initiated by the electrophilic attack of the halogen on the double bond, leading to the formation of a carbocation intermediate that then rearranges.
Another significant rearrangement of the 2-azabicyclo[2.2.1]heptane system is its stereoselective ring expansion to the 2-azabicyclo[3.2.1]octane framework. This transformation is often initiated from 2-azanorbornan-3-yl methanol (B129727) derivatives under conditions that favor nucleophilic substitution. The mechanism involves the activation of the primary alcohol and subsequent intramolecular nucleophilic attack by the nitrogen atom, forming an aziridinium (B1262131) intermediate. This intermediate is then regioselectively opened by a nucleophilic attack at the more substituted carbon, which relieves the ring strain of the [2.2.1]heptane system. rsc.org
Investigation of Nitrogen-Mediated Anchimeric Assistance
Anchimeric assistance, or neighboring group participation, describes the influence of a nearby functional group in a molecule on the rate and stereochemistry of a reaction. In the 2-azabicyclo[2.2.1]heptane system, the lone pair of electrons on the nitrogen atom can play a significant role in stabilizing intermediates or transition states, thereby directing the course of a reaction. This phenomenon is particularly evident in reactions involving the formation of carbocations or radicals at adjacent positions.
A key investigation into this effect involves the rearrangement of related azabicyclic systems. For instance, a novel free-radical-induced rearrangement has been developed to create 6-substituted 2-azabicyclo[2.2.1]hept-5-enes from an azanortricyclanol precursor, which is structurally related to this compound. This transformation is described as a nitrogen-directed radical rearrangement. The mechanism suggests that the nitrogen atom stabilizes a radical intermediate, facilitating a skeletal rearrangement that would otherwise be less favorable. This process highlights the ability of the nitrogen atom to control reactivity and guide the formation of specific products.
Further evidence of the nitrogen's role comes from studies on related 2-azabicyclo[2.2.1]heptan-3-one derivatives. In reactions proceeding through an incipient carbocation at the C-6 position, the amide nitrogen atom was found to be responsible for the retention of stereochemistry in the products. For example, under Mitsunobu conditions or when treated with diethylaminosulfur trifluoride (DAST), the alcohol at C-6 is substituted with retention of configuration. This outcome is attributed to the participation of the nitrogen lone pair, which forms a transient tricyclic aziridinium-like intermediate. The subsequent nucleophilic attack occurs in a way that preserves the original stereochemistry, a classic hallmark of anchimeric assistance.
These investigations underscore the profound influence of the endocyclic nitrogen atom on the reactivity of the 2-azabicyclo[2.2.1]heptane skeleton. This internal assistance not only accelerates reaction rates but also provides a powerful tool for stereochemical control in the synthesis of complex nitrogen-containing molecules.
Photochemical Transformations and Their Application in Azabicyclic Synthesis
Photochemistry offers unique pathways for the synthesis and modification of complex molecular architectures, including strained ring systems like azabicycles. While specific photochemical transformations starting directly from this compound are not extensively documented, the broader class of azabicyclic compounds exhibits a range of photoreactivities that highlight the potential of this approach.
A prominent application of photochemistry in this area is the [2+2] photocycloaddition, which is highly effective for constructing the strained four-membered rings found in related azabicyclic systems. For example, the intramolecular [2+2] photocycloaddition of N-alkenyl-2,3-dihydropyridin-4-ones has been used to synthesize 3-azabicyclo[3.2.0]heptane derivatives. Similarly, dihydropyridine (B1217469) derivatives can be photochemically converted into the constrained 2-azabicyclo[2.2.0]hex-5-ene ring system, which serves as a precursor to a variety of medicinally relevant 2-azabicyclo[2.1.1]hexane derivatives. These reactions demonstrate the power of light-induced cyclizations to build complex, sp³-rich scaffolds from simpler precursors.
Another relevant photochemical reaction within this structural class is the denitrogenation of diazabicyclo[2.2.1]heptene derivatives. The photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene results in the extrusion of molecular nitrogen to form highly strained bicyclo[2.1.0]pentane products. Computational studies of this reaction reveal a stepwise mechanism involving the cleavage of one C-N bond on the excited state surface, followed by the breaking of the second C-N bond after transitioning back to the ground state. While this reaction breaks apart the bicyclic system, it exemplifies the unique, high-energy transformations accessible through photochemical excitation of the azabicyclic core.
Although direct applications involving this compound are yet to be fully explored, the established photochemical reactivity of related azabicyclic frameworks suggests a promising area for future research. The functional groups of the title compound could serve to direct or participate in novel light-induced transformations, leading to new synthetic methodologies.
Biocatalytic Transformations: Microbial Oxidation of Unactivated Carbons
Biocatalysis has emerged as a powerful tool in organic synthesis, enabling highly selective transformations under mild conditions. One of the most challenging reactions in chemistry—the selective oxidation of unactivated C-H bonds—can be efficiently achieved using microorganisms. The 2-azabicyclo[2.2.1]heptane skeleton has proven to be an excellent substrate for such biocatalytic hydroxylations.
The fungus Beauveria bassiana has been identified as being particularly effective for the microbial hydroxylation of N-protected 7-azabicyclo[2.2.1]heptanes, which are structural isomers of the 2-aza scaffold. These transformations introduce a hydroxyl group at the unactivated C-2 methylene (B1212753) position, yielding products analogous to this compound with notable stereoselectivity. The reactions typically favor the formation of the endo-hydroxy product. For instance, the hydroxylation of N-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane with B. bassiana produces the corresponding 2-endo-hydroxy derivative in 35% yield and 20% enantiomeric excess (ee).
Other fungi have also been successfully employed for these transformations. Rhizopus nigricans has been used to oxygenate N-BOC-7-azabicyclo[2.2.1]heptane, yielding both the 2-endo-ol (62% yield, 28% ee) and the 2-exo-ol (27% yield, 42% ee), demonstrating that the choice of microorganism can influence the stereochemical outcome of the hydroxylation. These enzymatic processes represent a practical and environmentally benign alternative to traditional chemical methods for the synthesis of hydroxylated azabicyclic compounds.
The data below summarizes the results of microbial hydroxylation on various N-protected 7-azabicyclo[2.2.1]heptane substrates, which serve as a model for the functionalization of the 2-azabicyclo[2.2.1]heptane core.
| Substrate | Microorganism | Product(s) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| N-(Diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane | Beauveria bassiana | 2-endo-hydroxy derivative | 35 | 20 | |
| (7-Azabicyclo[2.2.1]hept-7-yl)phosphonic acid diethyl ester | Beauveria bassiana | 2-endo-hydroxy derivative | 43 | 64 | |
| N-BOC-7-azabicyclo[2.2.1]heptane | Rhizopus nigricans | 2-endo-ol | 62 | 28 | |
| N-BOC-7-azabicyclo[2.2.1]heptane | Rhizopus nigricans | 2-exo-ol | 27 | 42 | |
| N-(Phenyloxycarbonyl)-7-azabicyclo[2.2.1]heptane | Rhizopus arrhizus | 2-endo-ol | 5 | 31 | |
| N-(Phenyloxycarbonyl)-7-azabicyclo[2.2.1]heptane | Rhizopus arrhizus | 2-exo-ol | 18 | 22 |
These biocatalytic methods provide a valuable route to chiral, hydroxylated azabicyclic building blocks, including derivatives that are structurally analogous to this compound, from readily available starting materials.
Synthesis and Functionalization of 2 Azabicyclo 2.2.1 Heptan 6 Ol Derivatives
Modifications at the Nitrogen Atom (N-2)
N-Alkylation and N-Acylation Strategies
N-alkylation of the 2-azabicyclo[2.2.1]heptane scaffold is a fundamental strategy to introduce various alkyl groups. This is often achieved through nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or a similar electrophile. For instance, N-methyl and N-benzyl substituents have been incorporated into the 2-azabicyclo[2.2.1]heptane ring system to investigate their effects on muscarinic receptor activity.
N-acylation provides another avenue for functionalization, introducing acyl groups that can serve as pharmacophores or as handles for further chemical transformations. Acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. For example, N-acylation with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been utilized in the design of potent dipeptidyl peptidase-4 (DPP-4) inhibitors.
Introduction of Diverse N-Substituents and Protecting Groups
To facilitate selective reactions at other positions of the 2-azabicyclo[2.2.1]heptan-6-ol scaffold, the nitrogen atom is often protected with a suitable protecting group. The choice of protecting group is crucial and depends on the stability required for subsequent reaction conditions and the ease of its removal. Commonly used protecting groups for the nitrogen atom include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions. The Cbz group, introduced with benzyl (B1604629) chloroformate, is stable to both acidic and basic conditions and is commonly cleaved by catalytic hydrogenation.
Beyond protecting groups, a variety of other N-substituents have been introduced to explore structure-activity relationships. These include N-arylsulfonyl, N-heteroarylsulfonyl, and N-alkylsulfonyl groups. These modifications can significantly influence the biological activity of the resulting compounds.
| Protecting Group | Reagent for Introduction | Key Features | Common Deprotection Method |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable in non-acidic media; enhances solubility in organic solvents. | Acidic conditions (e.g., HCl, TFA) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base; removable by hydrogenation. | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Benzoyl | Benzoyl chloride | Used in the synthesis of epibatidine (B1211577) precursors. | Hydrolysis under harsh conditions |
Functionalization and Derivatization at the 6-Hydroxyl Position
The hydroxyl group at the 6-position of the 2-azabicyclo[2.2.1]heptane core is a key functional handle for a variety of derivatization reactions, leading to the formation of esters, ethers, and other oxygen-containing derivatives with diverse biological activities.
Esterification Reactions and Efficacy Studies
Esterification of the 6-hydroxyl group has been a prominent strategy in the development of new therapeutic agents. A study on the synthesis and muscarinic receptor activity of ester derivatives of 2-substituted this compound demonstrated the importance of the ester moiety and its stereochemistry. Specifically, 2,2-diphenylpropionate esters at the C6 position were synthesized and evaluated. The study revealed that the rank order of potency for these antagonists was influenced by the position and stereochemistry of the ester group. arkat-usa.org
Another example includes the synthesis of acetoxy derivatives at the C6 position, which were investigated as potential muscarinic agonists. arkat-usa.org These studies highlight how esterification at the 6-hydroxyl position can be systematically explored to optimize the pharmacological profile of 2-azabicyclo[2.2.1]heptane-based compounds.
| Ester Derivative | Biological Activity Investigated | Key Finding |
| 6-endo/exo-2,2-diphenylpropionate | Muscarinic receptor antagonist | Potency is dependent on the stereochemistry at the C6 position. arkat-usa.org |
| 6-acetoxy | Potential muscarinic agonist | Showed affinity for muscarinic receptors. arkat-usa.org |
Formation of Ethers and Other Oxygen-Containing Derivatives
The formation of ethers from the 6-hydroxyl group provides another route to novel derivatives. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a classical method for ether formation. While specific examples for this compound are not extensively detailed in the provided search results, this general synthetic strategy is applicable.
An alternative approach to forming a C-O bond at a position analogous to the 6-position has been demonstrated through an oxa-Michael reaction. In a related 2-oxa-bicyclo[2.2.1]heptane system, a secondary alcohol was used to induce an oxa-Michael reaction with methyl propiolate, yielding an (E)-configured ether derivative in 76% yield. byjus.com This strategy could potentially be adapted for the functionalization of the 6-hydroxyl group of this compound.
Modifications at Other Ring Positions of the Bicyclic Scaffold
Functionalization of the carbon framework of the 2-azabicyclo[2.2.1]heptane system, beyond the nitrogen and the 6-hydroxyl group, allows for the introduction of diverse functional groups that can act as key pharmacophoric elements or as handles for further synthetic elaboration.
The introduction of carbonitrile groups at various positions on the bicyclic ring has been reported. For instance, stereoselective synthesis of 3S- and 3R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been achieved. masterorganicchemistry.com These nitrile groups can be further transformed into other functional groups, such as carboxylic acids or amines, thereby expanding the chemical diversity of the scaffold.
Furthermore, the rigid bicyclic system of 2-azabicyclo[2.2.1]heptane can undergo skeletal rearrangements to form other bicyclic systems. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been shown to rearrange to the 2-azabicyclo[3.2.1]octane system under Mitsunobu conditions or in the presence of a sulfonyl chloride and a base. rsc.org This rearrangement proceeds through an aziridinium (B1262131) intermediate, followed by a regioselective ring-opening. rsc.org Such transformations highlight the potential for skeletal diversification of the 2-azabicyclo[2.2.1]heptane core to access novel chemical space.
Synthesis of Sulfonamide-Containing Derivatives
A prominent method for functionalizing the 2-azabicyclo[2.2.1]heptane scaffold involves the formation of sulfonamides. This is typically achieved by reacting an amine derivative of the bicyclic system with a variety of sulfonyl chlorides. nih.govnih.gov This reaction provides a straightforward and versatile route to a wide array of sulfonamide derivatives, as the properties of the final compound can be systematically modified by changing the substituent on the sulfonyl chloride. researchgate.net
The general synthesis strategy begins with a chiral amine based on the 2-azanorbornane skeleton. nih.govresearchgate.net This amine is then treated with a selected sulfonyl chloride in the presence of a base to yield the corresponding sulfonamide. nih.gov Researchers have successfully synthesized series of chiral sulfonamides containing this bicyclic scaffold for evaluation in various biological contexts. nih.govresearchgate.net For instance, sulfonamides bearing biaryl moieties have been prepared to investigate their antiproliferative activity. nih.gov
The synthesis process allows for the introduction of diverse chemical features, such as biphenyl (B1667301) groups or trifluoromethyl moieties, which are regarded as valuable pharmacophores. nih.gov The reaction of amines derived from aza-Diels-Alder cycloadducts with different sulfonyl chlorides has proven to be an effective method for generating these complex molecules. nih.govresearchgate.net
Table 1: Examples of Sulfonyl Chlorides Used in the Synthesis of 2-Azabicyclo[2.2.1]heptane Sulfonamide Derivatives
| Sulfonyl Chloride Reagent | Resulting Functional Group | Reference |
| Biphenyl-4-sulfonyl chloride | Biphenyl-4-sulfonyl | nih.gov |
| 4'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride | 4'-(Trifluoromethyl)biphenyl-4-sulfonyl | nih.gov |
| Pyridine-3-sulfonyl chloride | Pyridin-3-ylsulfonyl | researchgate.net |
| 2-Naphthylsulfonyl chloride | Naphthalen-2-ylsulfonyl | nih.gov |
Halogenation and Related Substitution Reactions
Halogenation of the 2-azabicyclo[2.2.1]heptane ring system provides key intermediates for further functionalization through substitution reactions. The introduction of halogen atoms opens pathways for the synthesis of derivatives that would otherwise be difficult to access. researchgate.net
One notable method involves a Wagner-Meerwein rearrangement. 2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes, which can be synthesized via the cycloaddition of specific N-arylsulfonylimines and cyclopentadiene (B3395910), undergo this rearrangement when treated with bromine or chlorine. researchgate.net This reaction yields 3-polychloro-6,7-dihalogenated 2-arylsulfonylazabicyclo[2.2.1]heptanes. researchgate.net The resulting polyhalogenated products are valuable precursors for subsequent chemical modifications. researchgate.net
Another approach to creating functionalized derivatives is through a free-radical induced rearrangement. This strategy has been used to synthesize 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. rsc.org These unsaturated intermediates can then undergo further reactions, such as selective hydrogenation, to produce saturated 6-substituted 2-azabicyclo[2.2.1]heptanes. rsc.org The substituents introduced via these halogenated or rearranged intermediates can significantly influence the molecule's interaction with biological targets. rsc.org These halogenated compounds serve as versatile platforms for introducing a variety of functional groups via nucleophilic substitution reactions.
Table 2: Halogenation and Rearrangement Reactions of 2-Azabicyclo[2.2.1]heptane Scaffolds
| Starting Material Type | Reagents | Reaction Type | Product Type | Reference |
| 2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-ene | Bromine or Chlorine | Wagner-Meerwein Rearrangement | 3-Polychloro-6,7-dihalogenated-2-azabicyclo[2.2.1]heptane | researchgate.net |
| Azanortricyclanol precursor | Free-radical initiator | Nitrogen-directed radical rearrangement | 6-Substituted 2-azabicyclo[2.2.1]hept-5-ene | rsc.org |
Combinatorial and Parallel Synthesis for Library Generation of Bridged Aza-Bicyclic Structures
The generation of chemical libraries containing diverse yet structurally related compounds is a cornerstone of modern drug discovery. Combinatorial and parallel synthesis techniques are powerful tools for achieving this, and they have been applied to the synthesis of bridged aza-bicyclic structures, including derivatives of 2-azabicyclo[2.2.1]heptane. nih.govrsc.org The goal is to rapidly produce a large number of compounds that can be screened for biological activity.
A successful strategy for library generation is solid-phase parallel synthesis. nih.gov This approach involves attaching a starting molecule to a solid support and then carrying out a series of reactions in a parallel fashion to create a library of final products. For example, a multi-step, solid-phase strategy was developed to synthesize a 384-member library of natural product-like diaza-bridged heterocycles. nih.gov A key step in this synthesis was a Pictet-Spengler intramolecular cyclization, which proceeded with high regioselectivity and diastereoselectivity to give the final products in exceptional yields and purities. nih.gov This methodology allows for diversification at multiple points, such as modifying the bridging nitrogen atoms through amide and urea (B33335) bond formation. nih.gov
Another approach involves synthesizing a core bicyclic structure that can be readily functionalized in subsequent steps to build up a library. rsc.org For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org These products are designed with functional groups that serve as handles for further derivatization, enabling the creation of a diverse library of bridged aza-bicyclic structures. rsc.org Such libraries, containing sp3-rich and conformationally restrained scaffolds, are valuable for exploring new chemical space in the search for novel therapeutic agents. chemrxiv.org
Table 3: Strategies for Library Generation of Bridged Aza-Bicyclic Structures
| Synthesis Strategy | Key Reaction/Method | Points of Diversification | Library Size Example | Reference |
| Solid-Phase Parallel Synthesis | Pictet-Spengler Intramolecular Cyclization | Bridging nitrogen atoms (amide/urea formation) | 384 members | nih.gov |
| Core Scaffold Functionalization | Palladium-catalyzed 1,2-aminoacyloxylation | Further substitution on the oxygenated bicyclic core | Not specified | rsc.org |
Stereochemical Aspects and Enantiomeric Purity Control
Principles of Diastereoselectivity Control in Bicyclic Syntheses
The synthesis of the 2-azabicyclo[2.2.1]heptane skeleton often relies on cycloaddition reactions, most notably the aza-Diels-Alder reaction. The diastereoselectivity of this reaction is influenced by several factors, including the nature of the dienophile, the diene, the catalyst, and the reaction conditions. The use of chiral auxiliaries attached to the nitrogen atom or the dienophile can effectively control the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. researchgate.net
For instance, the reaction between cyclopentadiene (B3395910) and a chiral imine, activated by a Lewis acid, can proceed with high diastereoselectivity. researchgate.net The steric hindrance imposed by the chiral auxiliary directs the approach of the diene from the less hindered face, resulting in a high diastereomeric excess of the desired cycloadduct. Subsequent functional group manipulations, such as the introduction of the hydroxyl group at the C-6 position, must be carefully chosen to preserve the established stereochemistry.
Another key strategy for controlling diastereoselectivity is through intramolecular cyclization reactions. A suitably functionalized acyclic precursor can be induced to cyclize, with the stereochemistry of the existing chiral centers directing the formation of new stereocenters in the bicyclic product.
The stereoselective reduction of a precursor ketone, 2-azabicyclo[2.2.1]heptan-6-one, is a direct method to introduce the hydroxyl group at the C-6 position. The choice of reducing agent can significantly influence the diastereoselectivity, favoring the formation of either the endo or exo alcohol. Sterically bulky reducing agents tend to approach from the less hindered exo face, leading to the formation of the endo-alcohol, while less hindered reagents may show different selectivity.
Enantiomeric Resolution Techniques for Azabicyclic Systems
The separation of enantiomers of 2-azabicyclo[2.2.1]heptan-6-ol is a crucial step in obtaining enantiopure compounds. The primary methods employed for the resolution of azabicyclic systems include diastereomeric salt formation and enzymatic resolution.
Classical resolution via diastereomeric salt formation is a widely used and effective method for separating enantiomers of amines and, by extension, amino alcohols like this compound. wikipedia.orgpharmtech.com This technique involves the reaction of the racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org
Commonly used chiral resolving agents for amines include tartaric acid derivatives, camphorsulfonic acid, and mandelic acid. wikipedia.org For example, di-p-toluoyl-L-tartaric acid has been successfully used to selectively crystallize the (1S,4R)-isomer from a racemic mixture of the parent 2-azabicyclo[2.2.1]heptane. After separation of the diastereomeric salts, the desired enantiomer of the base can be liberated by treatment with a suitable achiral base.
| Chiral Resolving Agent | Target Enantiomer Selectivity | Reference |
| Di-p-toluoyl-L-tartaric acid | (1S,4R)-isomer of 2-azabicyclo[2.2.1]heptane | |
| L-dimethoxysuccinic acid | Not specified for a particular isomer | |
| (+)-cis-2-(benzylamino)-cyclohexane-1-methanol | (-) enantiomer of a derivative | google.com |
| (+)-α-methyl-benzylamine | (-) enantiomer of a derivative | google.com |
It is important to note that the efficiency of the resolution depends on the choice of the resolving agent, the solvent, and the crystallization conditions.
Once the diastereomeric salts are formed, their separation is typically achieved through selective crystallization. The success of this step hinges on the difference in solubility between the two diastereomers in a particular solvent system. The less soluble diastereomer will crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.
The process often involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. Seeding with a small crystal of the desired diastereomer can sometimes facilitate the crystallization process. The purity of the crystallized diastereomer can be improved by recrystallization. The selection of the appropriate solvent is critical and is often determined empirically by screening a range of solvents.
Influence of Stereochemistry on Molecular Interactions and Recognition
The rigid and well-defined three-dimensional structure of the 2-azabicyclo[2.2.1]heptane scaffold makes it an excellent template for the design of molecules that can engage in specific molecular interactions. The precise spatial arrangement of functional groups on this framework is critical for molecular recognition by biological targets such as enzymes and receptors.
Derivatives of 2-azabicyclo[2.2.1]heptane have been explored as ligands for various receptors. For instance, ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been synthesized and their binding affinities for muscarinic receptors determined. researchgate.net The constrained conformation of the bicyclic system effectively shields one face of a reacting molecule, forcing an incoming reagent to attack from the less hindered side, which leads to the preferential formation of one enantiomer. This inherent stereoselectivity is a key advantage in the synthesis of chiral molecules for pharmaceutical applications.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It has been instrumental in elucidating the complex mechanisms of reactions involving the 2-azabicyclo[2.2.1]heptane skeleton.
DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction kinetics. acs.org
For instance, DFT studies have been employed to investigate skeletal rearrangements, such as the ring expansion of 2-azabicyclo[2.2.1]heptane alcohols into bicyclo[3.2.1]octane systems. These calculations can support proposed mechanisms, for example, by confirming the viability of an aziridinium (B1262131) ion intermediate. In studies of base-catalyzed hydrolysis of amides based on the related 7-azabicyclo[2.2.1]heptane scaffold, DFT calculations of Gibbs free energies were consistent with experimental findings of unexpected resistance to hydrolysis. mdpi.com The validity of the calculated transition state structures in such studies is confirmed by inspecting the direction of vibration of the negative frequency, which should match the trajectory of the reaction, such as a nucleophilic attack. mdpi.com
| Reaction Type Studied | Proposed Intermediate | Computational Method | Key Finding |
| Ring Expansion | Aziridinium ion | DFT (B3LYP/6-31G*) | Supports a mechanism involving an SN2-type nucleophilic substitution. |
| Amide Hydrolysis | Hydroxide-addition adduct | DFT (M06-2X) | Calculated Gibbs free energies of transition states align with experimental hydrolytic resistance. mdpi.com |
| Cyclobutane Synthesis | 1,4-biradical species | DFT | The rate-determining step is the release of N₂ from a 1,1-diazene intermediate. acs.org |
The inherent rigidity of the 2-azabicyclo[2.2.1]heptane framework is a key factor in controlling the stereochemical outcome of its reactions. DFT calculations can model the transition states of reactions, such as cycloadditions or nucleophilic attacks, to predict which regioisomer or stereoisomer will be preferentially formed.
For example, in palladium-catalyzed reactions to synthesize oxygenated derivatives, the high selectivity can be rationalized through computational modeling. Similarly, in catalytic syntheses that exhibit high diastereo-control, DFT can help elucidate the mechanism responsible for this selectivity. acs.org The constrained conformation of the bicyclic system effectively shields one face of the molecule, forcing reagents to approach from the less hindered side, a phenomenon that can be accurately modeled to predict the preferential formation of one enantiomer. These predictive capabilities are essential for the rational design of synthetic routes to new, stereochemically pure bicyclic compounds.
Molecular Modeling and Pharmacophore Development for Ligand Design
Molecular modeling techniques are pivotal in designing novel ligands based on the 2-azabicyclo[2.2.1]heptane scaffold for specific biological targets. These methods were used to design a novel class of potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govnih.gov
In these studies, compounds incorporating a 2-azabicyclo[2.2.1]heptane moiety were designed and shown to interact with key residues in the active site of the DPP-4 enzyme. nih.govnih.gov Molecular docking simulations predicted the binding modes of these new molecules, and their pharmacophore parameters were found to be similar to established DPP-4 inhibitors like vildagliptin (B1682220) and sitagliptin. nih.govnih.gov Another molecular modeling study, based on a pharmacophore developed for the muscarinic antagonist azaprophen, was used to explain the relative potencies of various ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. researchgate.net This approach allows for the rational design of new derivatives with potentially improved affinity and selectivity.
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) modeling is a critical component of drug discovery that links the chemical structure of a compound to its biological activity. For derivatives of 2-azabicyclo[2.2.1]heptane, SAR models have been created to identify new potent DPP-4 inhibitors. nih.gov These studies systematically modify the scaffold and analyze the resulting changes in inhibitory activity (e.g., IC₅₀ values) to build a predictive model. For example, the development of neogliptin (IC₅₀ = 16.8 ± 2.2 nM) was guided by these principles. nih.govnih.gov
In a different context, the antiproliferative activity of chiral sulfonamides containing the 2-azabicycloalkane scaffold was evaluated against various cancer cell lines. mdpi.com SAR analysis revealed that specific substituents, such as a biphenyl-containing methoxy (B1213986) group or two trifluoromethyl moieties on a phenyl ring, resulted in enhanced cytotoxic activity and selectivity. mdpi.com Furthermore, predictive analytics tools can be used to forecast properties like chemical toxicity. The ProTox-II application, for instance, has been used to predict the LD₅₀ values and toxicity classes of sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane, helping to identify compounds with a lower likelihood of organ toxicity. researchgate.net
| Compound Series | Biological Target/Activity | Key SAR Finding |
| Neogliptin Analogues | DPP-4 Inhibition | The 2-azabicyclo[2.2.1]heptane moiety combined with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid yields potent inhibitors. nih.govnih.gov |
| Biphenyl (B1667301) Sulfonamides | Antiproliferative Activity | Biphenyl-containing methoxy groups or two -CF₃ groups on a phenyl ring enhanced activity and selectivity. mdpi.comnih.gov |
| Arylsulfonyl Derivatives | Antibacterial Activity | Electron-withdrawing groups on the phenyl ring of sulfonamide derivatives increased antibacterial activity. researchgate.net |
Conformational Analysis and Characterization of Conformational Rigidity
A defining feature of the 2-azabicyclo[2.2.1]heptane skeleton is its conformational rigidity. researchgate.netchemrxiv.orgresearchgate.net This bridged bicyclic system has a highly constrained conformation, which severely limits the number of accessible low-energy states. This rigidity is a direct result of the methylene (B1212753) bridge between the C1 and C4 positions of the parent ring system.
This structural constraint is highly advantageous in medicinal chemistry and asymmetric synthesis, as it reduces the entropic penalty upon binding to a biological target and allows for precise spatial arrangement of substituents. chemrxiv.org The 2-azabicyclo[2.2.1]heptane framework is often considered a rigid analogue of more flexible structures like cyclopentylamine, piperidine, and pyrrolidine. researchgate.netresearchgate.net Quantum chemical simulations and DFT analyses can identify the most stable conformers of derivatives. pwr.edu.pl This computational analysis, combined with experimental techniques like electronic circular dichroism (ECD) spectroscopy, is essential for determining the absolute configuration and understanding the chiroptical properties of these rigid molecules. arkat-usa.org
Applications of 2 Azabicyclo 2.2.1 Heptan 6 Ol As a Chiral Building Block and Synthetic Intermediate
Precursor in Asymmetric Synthesis of Complex Molecules
The 2-azabicyclo[2.2.1]heptane scaffold is a versatile platform for asymmetric synthesis. researchgate.net Its intrinsic chirality, often established through a stereoselective aza-Diels-Alder reaction, allows for the synthesis of a wide array of derivatives. researchgate.netsemanticscholar.org These derivatives serve as precursors to complex molecules where precise control of stereochemistry is paramount. The rigid structure of the bicycle effectively translates the stereochemical information of the starting material to subsequent products.
A key strategy in leveraging this scaffold is through the catalytic desymmetrization of meso-compounds. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net The resulting products, containing hydroxyl and amide functionalities, provide convenient handles for further chemical transformations. researchgate.net
The application of this scaffold extends to its use as a chiral auxiliary. The constrained conformation of the 2-azabicyclo[2.2.1]heptane system can effectively direct the stereochemical outcome of a reaction, after which the auxiliary can be removed. This approach has proven successful in the synthesis of various chiral molecules.
Key Intermediate in Total Synthesis of Natural Products and Analogues
The 2-azabicyclo[2.2.1]heptane framework is a crucial intermediate in the total synthesis of several natural products and their analogues, particularly in the realm of antiviral nucleosides. The most prominent example is the use of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam, which is a pivotal precursor for the synthesis of carbocyclic nucleoside analogues. nih.gov
This lactam serves as a key building block for blockbuster antiviral drugs such as Carbovir and Abacavir, which are potent inhibitors of the HIV reverse transcriptase. nih.govacs.org The double bond within the Vince Lactam allows for a variety of chemical manipulations, enabling the creation of functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane (B165970) core structure. nih.gov Its utility has also been demonstrated in the synthesis of (+)-epibatidine, a potent analgesic, and its analogues. nih.govunirioja.esrsc.org
The synthesis of these complex molecules often involves multi-step sequences where the 2-azabicyclo[2.2.1]heptane intermediate provides the necessary stereochemical control. For example, the asymmetric synthesis of the carbocyclic nucleoside 1592U89, another potent HIV reverse transcriptase inhibitor, relies on an efficient approach utilizing a 2-azabicyclo[2.2.1]heptene derivative. acs.org
Chiral Templates for the Construction of Aminocyclitols and Related Carbocycles
The 2-azabicyclo[2.2.1]heptane skeleton serves as an effective chiral template for the stereocontrolled synthesis of aminocyclitols and related carbocyclic structures. nih.govncl.res.in Aminocyclitols are a class of compounds with significant biological activity, often acting as glycosidase inhibitors. semanticscholar.org
Enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been successfully employed as a chiral template to synthesize various aminocyclitols, including cis- and trans-2-aminocyclohexanols, dihydroconduramine E-1, and ent-conduramine F-1. nih.govresearchgate.net Although the nitrogen is at the 7-position in this specific precursor, the principle of using the rigid bicyclic scaffold to direct the stereochemistry of subsequent reactions is directly applicable. The inherent conformational constraints of the bicyclic system guide the introduction of new stereocenters on the carbocyclic ring.
The general strategy involves the functionalization of the bicyclic template followed by ring-opening or rearrangement reactions to unveil the desired aminocyclitol or carbocycle. This approach provides a reliable method for accessing these complex structures with high levels of stereochemical purity.
Development of Ligands and Organocatalysts based on the 2-Azabicyclo[2.2.1]heptane Scaffold
The chiral and rigid nature of the 2-azabicyclo[2.2.1]heptane framework makes it an excellent scaffold for the design and synthesis of novel ligands and organocatalysts for asymmetric catalysis. mdpi.com Derivatives of this bicyclic system have been successfully applied in a range of stereoselective transformations.
Researchers have developed a variety of ligands based on this scaffold, incorporating different donor atoms such as nitrogen, sulfur, phosphorus, and oxygen. researchgate.netsemanticscholar.org For example, N,S-compounds derived from 2-azabicyclo[2.2.1]heptane have been synthesized and evaluated as chiral ligands in the transfer hydrogenation of acetophenone. pwr.edu.pl
Furthermore, the 2-azabicyclo[2.2.1]heptane skeleton has been utilized to construct modular chiral catalysts. mdpi.com These catalysts have been employed in zinc-catalyzed aldol (B89426) reactions, demonstrating the versatility of this scaffold in asymmetric synthesis. mdpi.com The rigid bicyclic structure helps to create a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol in the catalyzed reaction.
| Catalyst/Ligand Type | Application | Reference |
| N,S-Compounds | Asymmetric Transfer Hydrogenation | pwr.edu.pl |
| Modular Chiral Catalysts | Zinc-Catalyzed Aldol Reaction | mdpi.com |
| Phosphine-Oxazoline/Thiazoline Ligands | Asymmetric Hydrogenation | pwr.edu.pl |
Design and Synthesis of Conformationally Constrained Analogues for Chemical Biology Studies
The 2-azabicyclo[2.2.1]heptane scaffold is instrumental in the design and synthesis of conformationally constrained analogues of biologically important molecules, such as amino acids and peptides. mdpi.com These rigid analogues are valuable tools in chemical biology for probing protein-ligand interactions and for developing peptidomimetics with improved pharmacological properties. unirioja.es
By incorporating the 2-azabicyclo[2.2.1]heptane core, the conformational flexibility of a molecule is significantly reduced. This conformational restriction can lead to enhanced binding affinity and selectivity for a biological target. For instance, conformationally constrained analogues of glutamic acid and 4-hydroxyproline (B1632879) have been synthesized using this scaffold. unirioja.esnih.gov These analogues serve as mimics of the natural amino acids and can be incorporated into peptides to study their structure-activity relationships.
Emerging Trends and Future Research Directions
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Efficiency
Recent advancements have explored various approaches to construct the 2-azabicyclo[2.2.1]heptane skeleton, such as palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and hetero-Diels-Alder reactions. rsc.org These methods offer promising avenues for creating oxygenated and functionalized derivatives. rsc.org Future efforts will likely focus on refining these catalytic processes, perhaps by employing earth-abundant metals or developing organocatalytic alternatives to reduce environmental impact. Furthermore, the exploration of one-pot or tandem reactions that can construct the core and introduce desired functional groups in a single operation will be a key area of investigation.
| Synthetic Strategy | Key Features | Potential for Improvement |
| Palladium-Catalyzed 1,2-Aminoacyloxylation | Efficient for oxygenated derivatives | Broader substrate scope, use of more sustainable catalysts |
| Hetero-Diels-Alder Reaction | Stereocontrolled synthesis of the bicyclic system | Development of more versatile dienophiles and dienes |
| Intramolecular Cyclization | Formation of the bicyclic skeleton from a linear precursor | Optimization of reaction conditions to improve yields and reduce byproducts |
Exploration of Underexplored Derivatization Pathways for Functional Diversification
While derivatization of the 2-azabicyclo[2.2.1]heptane core has been explored, there remain untapped opportunities for functional diversification. Much of the existing research has focused on modifications at the nitrogen atom and the introduction of substituents at various carbon positions. Future work will likely delve into more complex and previously underexplored derivatization pathways.
This includes the development of methodologies for selective functionalization of the bridgehead positions, which could lead to novel analogues with unique three-dimensional structures and biological activities. Additionally, the strategic introduction of diverse functional groups through late-stage C-H activation could provide rapid access to a wide array of derivatives from a common intermediate. The synthesis of backbone-constrained γ-amino acid analogues from 2-oxa-5-azabicyclo[2.2.1]heptane highlights the potential of this scaffold as a platform for functional diversity. nih.govacs.org
Integration of Advanced Computational Approaches for Rational Design and Predictive Synthesis
The integration of computational chemistry is set to revolutionize the design and synthesis of 2-azabicyclo[2.2.1]heptan-6-ol derivatives. Molecular modeling and docking studies are already being employed to design potent inhibitors of biological targets like dipeptidyl peptidase-4 (DPP-4). nih.govmdpi.com These computational tools allow for the rational design of molecules with specific binding affinities and pharmacophoric features.
In the future, the use of more sophisticated computational approaches, such as machine learning and artificial intelligence (AI), will likely play a more prominent role. These technologies can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes. drugtargetreview.comnih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery of new derivatives with desired properties, reducing the time and resources required for traditional trial-and-error approaches.
| Computational Approach | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets. nih.govmdpi.com |
| Pharmacophore Modeling | Identifying key structural features required for biological activity. nih.gov |
| Machine Learning / AI | Predicting reaction outcomes, optimizing synthetic routes, and designing novel structures. drugtargetreview.comnih.gov |
Application in Automated and High-Throughput Synthesis Methodologies
The demand for large and diverse libraries of compounds for drug discovery and other applications is driving the adoption of automated and high-throughput synthesis (HTS) methodologies. drugtargetreview.comnih.gov While the application of these techniques to the synthesis of complex bicyclic systems like this compound is still emerging, it represents a significant area for future growth.
Automated platforms can be used to rapidly synthesize and purify arrays of derivatives, allowing for the efficient exploration of structure-activity relationships. nih.govnih.gov High-throughput screening of these libraries against biological targets can then identify promising lead compounds for further development. scienceintheclassroom.orgresearchgate.net The development of robust and reliable synthetic methods that are amenable to automation will be crucial for the successful implementation of HTS in this area.
Interdisciplinary Research Integrating Chemical Synthesis with Advanced Analytical Techniques
A deeper understanding of the structure-property relationships of this compound derivatives will require a close collaboration between synthetic chemists and experts in advanced analytical techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are already essential for the structural elucidation and stereochemical assignment of these molecules. mdpi.com
Future research will likely see the increased use of more specialized analytical methods. For instance, chiral chromatography techniques are vital for the separation and analysis of enantiomers, which is critical given the importance of stereochemistry in biological activity. researchgate.net Furthermore, the application of techniques like mass spectrometry for reaction monitoring and product characterization in high-throughput workflows will be essential. nih.gov The insights gained from these advanced analytical methods will provide crucial feedback for the design of new synthetic strategies and the development of derivatives with tailored properties.
| Analytical Technique | Application in this compound Research |
| NMR Spectroscopy | Structural elucidation and connectivity determination. |
| X-ray Crystallography | Determination of three-dimensional structure and absolute stereochemistry. mdpi.comnih.govnih.gov |
| Chiral HPLC | Separation and quantification of enantiomers. researchgate.net |
| Mass Spectrometry | Reaction monitoring, product identification, and high-throughput analysis. nih.gov |
Q & A
What are the primary synthetic routes for 2-azabicyclo[2.2.1]heptan-6-ol derivatives, and how do their efficiencies compare?
Basic Research Question
The compound’s bicyclic scaffold is typically synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, enabling efficient functionalization . Alternative methods include asymmetric Aza-Diels-Alder reactions, which yield enantiomerically enriched products critical for pharmacological applications . Efficiency depends on catalyst choice (e.g., palladium vs. organocatalysts) and reaction conditions (temperature, solvent). For example, palladium-catalyzed methods achieve broad substrate tolerance but may require rigorous purification, while asymmetric synthesis prioritizes stereochemical control over yield .
How can researchers address stereochemical challenges in synthesizing enantiopure this compound derivatives?
Advanced Research Question
Stereochemical control is critical due to the compound’s rigid bicyclic structure. Chiral auxiliaries or enantioselective catalysts (e.g., chiral Pd complexes) can direct stereochemistry during cyclization . For example, tert-butoxycarbonyl (Boc) protection of intermediates facilitates separation of diastereomers via column chromatography, as shown in the synthesis of (3S)- and (3R)-exo isomers . Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are essential for confirming absolute configurations .
What analytical techniques are most reliable for characterizing this compound derivatives?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : H and C NMR distinguish exo/endo isomers and confirm bicyclic integrity. For example, exo protons exhibit distinct coupling constants (e.g., 4.47 ppm for Boc-protected derivatives) .
- LC-MS : Validates molecular weight and purity, especially for intermediates like tert-butyl carbamates .
- X-ray Crystallography : Resolves ambiguous stereochemistry in complex derivatives .
How do researchers evaluate the pharmacological activity of this compound-based compounds?
Advanced Research Question
Biological evaluation often focuses on dipeptidyl peptidase-4 (DPP-4) inhibition for diabetes therapeutics. Key steps include:
- Enzyme Assays : Measure IC values using fluorogenic substrates (e.g., Gly-Pro-AMC). Neogliptin, a derivative, showed IC = 16.8 ± 2.2 nM, outperforming sitagliptin .
- Molecular Docking : Predict binding modes to DPP-4’s active site (e.g., interactions with Glu205/Glu206) .
- ADME Profiling : Assess solubility, metabolic stability, and hERG channel binding to minimize cardiac toxicity .
How should researchers interpret contradictory cytotoxicity data in anticancer studies involving this scaffold?
Advanced Research Question
Discrepancies in IC values (e.g., vs. cisplatin) may arise from cell line specificity or stereochemical variations. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Structural Optimization : Modify substituents (e.g., sulfonamide groups) to enhance selectivity .
- Mechanistic Studies : Use RNA sequencing or proteomics to identify off-target effects .
What safety protocols are recommended for handling this compound derivatives in the lab?
Basic Research Question
While specific safety data for this compound is limited, analogous bicyclic amines require:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate) .
How can structure-activity relationship (SAR) studies optimize this compound derivatives for therapeutic use?
Advanced Research Question
SAR strategies include:
- Scaffold Modulation : Introduce substituents (e.g., sulfonamides) to enhance binding to target proteins .
- Stereochemical Tuning : Enantiomers may exhibit divergent activities; e.g., (1R,4R,5S)-isomers show higher DPP-4 affinity than their counterparts .
- Bioisosteric Replacement : Replace labile groups (e.g., esters) with stable analogs to improve metabolic stability .
Why is the bicyclic scaffold of this compound advantageous in drug design?
Basic Research Question
The scaffold’s rigidity:
- Enhances Binding Affinity : Preorganizes substituents for optimal target interaction (e.g., DPP-4’s catalytic triad) .
- Improves Metabolic Stability : Reduces conformational flexibility, minimizing oxidative metabolism .
- Enables Diversity-Oriented Synthesis : Functionalization at bridgehead positions allows rapid library generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
